molecular formula C13H13F2N3 B2662242 5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile CAS No. 2094285-97-7

5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile

Cat. No. B2662242
CAS RN: 2094285-97-7
M. Wt: 249.265
InChI Key: UONXTNCDSKIPDD-UHFFFAOYSA-N
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Description

5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile, commonly known as 5F-PCN, is a synthetic cannabinoid that belongs to the class of indazolecarboxamides. It is a potent agonist of the CB1 and CB2 receptors, which are found in the endocannabinoid system of the human body. This compound has gained popularity in the research community due to its potential therapeutic applications and its ability to mimic the effects of natural cannabinoids.

Mechanism of Action

5F-PCN binds to the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes such as pain, mood, appetite, and immune function. This compound acts as a potent agonist of these receptors, leading to the activation of downstream signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5F-PCN are similar to those of natural cannabinoids. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It also modulates the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in regulating mood, appetite, and cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5F-PCN in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using this compound is its potential for abuse and its legal status in some countries.

Future Directions

There are several future directions for research on 5F-PCN. One area of focus is the development of new synthetic cannabinoids with improved therapeutic properties and reduced side effects. Another area of focus is the study of the long-term effects of synthetic cannabinoids on the endocannabinoid system and its role in various physiological processes. Additionally, the potential use of 5F-PCN in the treatment of psychiatric disorders such as anxiety and depression warrants further investigation.

Synthesis Methods

The synthesis of 5F-PCN involves the reaction of 5-fluoropentylamine with 2-fluorobenzonitrile in the presence of a catalyst. The resulting product is then treated with cyanogen bromide to form the cyano group. The final compound is purified through a series of chromatographic techniques to obtain a pure product.

Scientific Research Applications

5F-PCN has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.

properties

IUPAC Name

(3-cyano-4-fluorophenyl)-(5-fluoropentyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3/c14-6-2-1-3-7-18(10-17)12-4-5-13(15)11(8-12)9-16/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONXTNCDSKIPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCCCCF)C#N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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